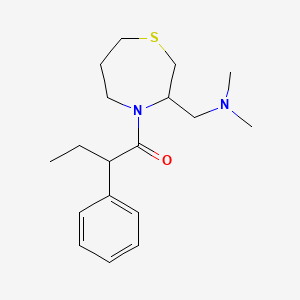

![molecular formula C18H18N4O3 B2500407 3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-20-7](/img/structure/B2500407.png)

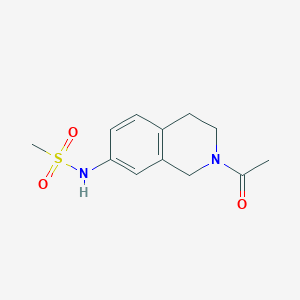

3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H18N4O3 and its molecular weight is 338.367. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neuroprotective Effects in Parkinson's Disease

Research on caffeine and A2A adenosine receptor antagonists, compounds structurally related to purine analogs, suggests a potential for neuroprotective effects against Parkinson's disease. These compounds, through A2A receptor blockade, have been shown to attenuate neurotoxin-induced loss of dopaminergic neurons, proposing a mechanism by which caffeine consumption might inversely associate with Parkinson's disease development (Chen et al., 2001).

Impact on Metabolic Pathways

Purine analogs play crucial roles in influencing metabolic pathways, particularly in the context of cancer research. Studies utilizing compounds like MeIQx and PhIP, which are structurally related to purine analogs, have provided insights into how these compounds form DNA adducts and potentially contribute to carcinogenesis. This research underscores the importance of understanding purine metabolism in assessing cancer risk and developing therapeutic interventions (Turteltaub et al., 1999).

Role in Immune System Function

The activity of enzymes involved in purine metabolism, such as adenosine deaminase, has been linked to immune system function. Studies on juvenile rheumatoid arthritis and systemic lupus erythematosus have shown alterations in the activity of these enzymes, suggesting the potential for targeting purine metabolism in these autoimmune conditions (Hitoglou et al., 2001).

Interaction with Other Drugs

The interaction between purine analogs and other drugs has been explored, particularly in the context of chronic obstructive pulmonary diseases (COPD). A study on the drug interaction between aminophylline and salbutamol revealed potential risks, highlighting the importance of monitoring and managing drug interactions in patients receiving purine analog-based treatments (Meena, 2019).

Mecanismo De Acción

Target of action

The compound’s primary targets are likely to be proteins or enzymes that interact with its structural features. For example, compounds with a purine structure often interact with enzymes involved in DNA synthesis and repair .

Mode of action

The compound could interact with its targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The exact mode of action would depend on the compound’s structure and the nature of its target .

Biochemical pathways

The compound could affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in DNA synthesis, it could affect the replication and repair of DNA .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and stability. These properties would influence its bioavailability, or the extent to which it reaches its site of action .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-10-5-6-11(2)13(7-10)9-22-16(23)14-15(20(4)18(22)24)19-17-21(14)8-12(3)25-17/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQUOCOVPDXFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(O4)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)

![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)

![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)